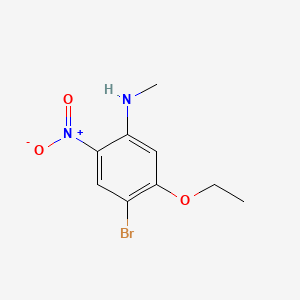

4-Bromo-5-ethoxy-N-methyl-2-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

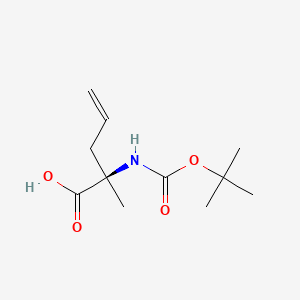

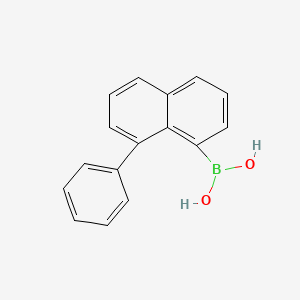

“4-Bromo-5-ethoxy-N-methyl-2-nitroaniline” is a chemical compound with the molecular formula C9H11BrN2O3 . It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .

Molecular Structure Analysis

The molecular structure of “4-Bromo-5-ethoxy-N-methyl-2-nitroaniline” consists of a benzene ring substituted with bromo, ethoxy, methyl, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .科学的研究の応用

Green Synthesis and Urease Inhibitory Activity

A notable application of compounds related to 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline is observed in the green synthesis of Schiff base compounds, which have shown promising urease inhibitory activity. The synthesis of a Schiff base compound, 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol (SBA), utilized a solvent-free mechanochemical method. This compound demonstrated significant urease inhibitory activity, which could be beneficial in the medical and agricultural fields due to its potential as a urease inhibitor. This suggests that derivatives of 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline could be explored for similar biological activities (Zulfiqar et al., 2020).

Spectrophotometric Determination in Pharmaceutical Formulations

Another research application of nitroaniline derivatives involves their use as spectrophotometric reagents for the determination of pharmaceutical compounds. For example, various nitroanilines were evaluated for their effectiveness as spectrophotometric reagents in determining ethinylestradiol, a key component in oral contraceptive formulations. This demonstrates the utility of nitroaniline derivatives, including those similar to 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline, in analytical chemistry applications, particularly in the quality control and analysis of pharmaceuticals (Teixeira et al., 2011).

Molecularly Imprinted Fluorescent Sensor Development

Compounds akin to 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline have been used to develop molecularly imprinted fluorescent sensors. These sensors offer high sensitivity and selectivity for detecting specific molecules in water, demonstrating the compound's potential in environmental monitoring and analysis. One study highlighted the synthesis of a novel molecularly imprinted fluorescent sensor capable of detecting 4-nitroaniline with excellent sensitivity and selectivity, pointing towards the applicability of such derivatives in crafting highly efficient sensors for environmental and possibly biomedical diagnostics (Xie et al., 2020).

Advanced Material Synthesis for Nonlinear Optics

Research into 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline and related compounds extends into the field of material science, especially in synthesizing materials with potential applications in nonlinear optics. The preparation and characterization of new materials, such as ionic 4-amino-1-methylpyridinium benzenesulfonate salts, highlight the role of nitroaniline derivatives in developing components for optical devices. These materials, characterized by their noncentrosymmetric structures, could be pivotal in advancing technologies reliant on nonlinear optical properties (Anwar et al., 2000).

作用機序

特性

IUPAC Name |

4-bromo-5-ethoxy-N-methyl-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3/c1-3-15-9-5-7(11-2)8(12(13)14)4-6(9)10/h4-5,11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHRUJIIFUWIHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)NC)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742783 |

Source

|

| Record name | 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-ethoxy-N-methyl-2-nitroaniline | |

CAS RN |

1355247-76-5 |

Source

|

| Record name | Benzenamine, 4-bromo-5-ethoxy-N-methyl-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid 6-[[6-[[6-(7-oxabicyclo[4.1.0]hept-3-ylmethoxy)-6-oxohe](/img/no-structure.png)